molecular formula C11H16O3 B3033201 1-(2,2-Dimethoxyethoxy)-2-methylbenzene CAS No. 95333-18-9

1-(2,2-Dimethoxyethoxy)-2-methylbenzene

Cat. No.: B3033201
CAS No.: 95333-18-9
M. Wt: 196.24 g/mol
InChI Key: GSWYMRCRHZVKMH-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethoxy)-2-methylbenzene is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation

  • Transformation into Dicarbobenzenes : 1-(2,2-Dimethoxyethoxy)-2-methylbenzene was used as a starting material for transforming a trioxybenzene into various dicarbobenzenes, demonstrating its utility in synthesizing complex organic compounds (Azzena, Melloni, & Pisano, 1993).

Analytical Chemistry

  • Liquid Chromatographic Fluorimetric Assay : The compound has been utilized in derivatization procedures for methylglyoxal assay in chemical and biological systems, showcasing its role in analytical chemistry (McLellan & Thornalley, 1992).

Materials Science

  • Catholyte Materials for Batteries : It's a precursor for materials used as catholytes in non-aqueous redox flow batteries. This application highlights its importance in energy storage technologies (Jingjing Zhang et al., 2017).

Organic Synthesis

  • Redox Reactions : The compound has been involved in oxidative demethylation to benzoquinones, which is significant in various synthetic organic reactions (Kim, Choi, Lee, & Chi, 2001).

Marine Biology

Physical Chemistry

  • Mixtures and Thermochemistry : Studies on mixtures containing cyclic ethers and aromatic hydrocarbons, including derivatives of this compound, provide insights into their thermodynamic properties, which is crucial in physical chemistry research (Jangra, Neeti, Yadav, & Sharma, 2012).

Spectroscopy

  • Mass Spectrometry Studies : The compound has been used to study the mass spectra related to the pyrolysis products of lignin, demonstrating its role in understanding complex biological and chemical processes (Kuroda, 2002).

  • NMR Spectroscopy : Selective proton magnetic T1 measurements on derivatives of this compound provide valuable information for understanding molecular dynamics and structures (Bovée & Smidt, 1973).

Polymer Science

  • Electrosynthesis of Polymers : Poly(1,3-dimethoxybenzene) synthesized from derivatives of this compound suggests potential applications in the field of conductive polymers (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).

Environmental Chemistry

  • Ozonolysis Studies : The compound's derivatives have been used in studies of ozonolysis in aqueous solutions, contributing to our understanding of atmospheric and environmental chemistry (Mvula, Naumov, & von Sonntag, 2009).

Mechanism of Action

Target of Action

The primary target of 1-(2,2-Dimethoxyethoxy)-2-methylbenzene is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control.

Mode of Action

This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 affects the dopaminergic signaling pathway. This pathway plays a key role in several neurological processes, including reward, addiction, and motor control .

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good affinities and some pharmacokinetic parameters .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the dopamine receptor D2. By modulating this receptor’s activity, the compound can influence various neurological processes, potentially offering therapeutic benefits in conditions like Parkinson’s disease .

Properties

IUPAC Name

1-(2,2-dimethoxyethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-9-6-4-5-7-10(9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWYMRCRHZVKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391177
Record name 1-(2,2-dimethoxyethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-18-9
Record name 1-(2,2-Dimethoxyethoxy)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95333-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-dimethoxyethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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